
4,7-Bis(5-bromothiophen-2-yl)-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(5-bromothiophen-2-yl)-2 is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis and materials science due to their unique electronic properties. The presence of bromine atoms in the 5-position of the thiophene rings makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-2 typically involves the bromination of thiophene derivatives. One common method is the Stille coupling reaction, which involves the coupling of a brominated thiophene with a suitable organotin reagent under palladium catalysis . The reaction conditions often include the use of a palladium catalyst, such as palladium(II) acetate, and a ligand, such as triphenylphosphine, in an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Bis(5-bromothiophen-2-yl)-2 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Oxidation and Reduction Reactions: The thiophene rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, organotin or boronic acid reagents, and solvents like tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Larger, more complex molecules formed through the coupling of thiophene units.
Oxidation Products: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction Products: Reduced thiophene derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(5-bromothiophen-2-yl)-2 has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes, organic photovoltaics, and field-effect transistors.
Materials Science: Employed in the development of conductive materials and sensors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Used as a ligand or catalyst in various organic transformations.
Wirkmechanismus
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-2 depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to delocalize electrons, play a crucial role in its function. The bromine atoms can participate in halogen bonding, influencing the compound’s interactions with other molecules and materials. In catalysis, the thiophene rings can coordinate with metal centers, facilitating various catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound of 4,7-Bis(5-bromothiophen-2-yl)-2, lacking the bromine substituents.
2,5-Dibromothiophene: A simpler brominated thiophene derivative with bromine atoms at the 2 and 5 positions.
4,7-Dibromo-2,1,3-benzothiadiazole: A related compound with a benzothiadiazole core and bromine substituents.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms on the thiophene rings, which enhances its reactivity and electronic properties. This makes it particularly valuable for applications in organic electronics and materials science, where precise control over molecular structure and properties is essential.
Eigenschaften
IUPAC Name |
2,8-bis(5-bromothiophen-2-yl)-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br2N4S4/c15-7-3-1-5(21-7)9-11-13(19-23-17-11)10(6-2-4-8(16)22-6)14-12(9)18-24-20-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKKKDLZPJWDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C3C(=C(C4=NSN=C24)C5=CC=C(S5)Br)N=S=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br2N4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
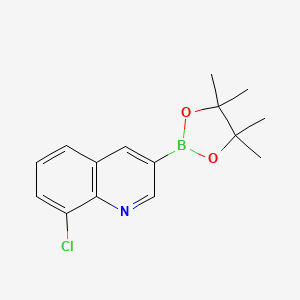

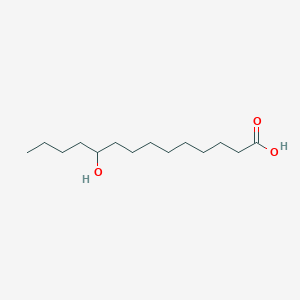
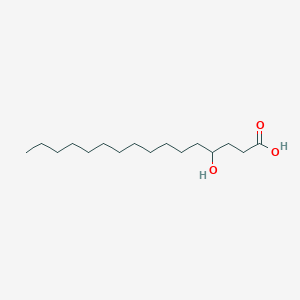
![4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene](/img/structure/B8223208.png)

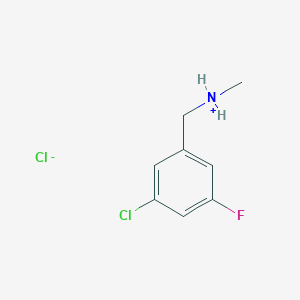

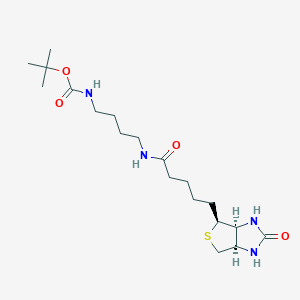

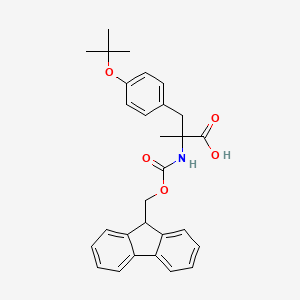
![[S(R)]-N-[(R)-[2,4,6-(Triisopropylphenyl))methyl]-4-methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223277.png)
![[S(R)]-N-[(S)-(4-(t-Butyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223284.png)
![N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine](/img/structure/B8223286.png)
